3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
Description
3-[1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid (CAS: 1052564-77-8) is a pyrazole derivative with a molecular formula of C₁₄H₁₅ClN₂O₂ and a molecular weight of 278.73 g/mol . The compound features a 1H-pyrazole core substituted at positions 1, 3, 4, and 5. The 1-position is occupied by a 4-chlorophenyl group, while the 3- and 5-positions are methylated.
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-13(7-8-14(18)19)10(2)17(16-9)12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFKIHAGUQGIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-chlorophenyl group and the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
The most direct analogs of this compound involve substitutions on the phenyl ring. For example:
| Compound Name | CAS | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties (Theoretical) |
|---|---|---|---|---|---|
| 3-[1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid | 1052564-77-8 | 4-Cl | C₁₄H₁₅ClN₂O₂ | 278.73 | Higher acidity (lower pKa), moderate lipophilicity |
| 3-[1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid | 1226343-51-6 | 4-C₂H₅ | C₁₅H₁₈N₂O₂* | ~272.34† | Lower acidity (higher pKa), higher lipophilicity |
*Molecular formula inferred from substituent replacement (Cl → C₂H₅).
†Calculated by replacing Cl (35.45 g/mol) with ethyl (29.06 g/mol).
Key Observations:
- Acidity (pKa): The electron-withdrawing chloro group stabilizes the deprotonated carboxylate, lowering the pKa compared to the electron-donating ethyl substituent .
Patent-Based Structural Analogs
lists compounds with distinct modifications, such as:
- Bicyclic systems: e.g., 3-(1-(6-endo-hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid. These introduce conformational rigidity, which may improve target binding but reduce synthetic accessibility .
- Ester derivatives: e.g., N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester. Esterification of the carboxylic acid group could serve as prodrugs, altering bioavailability .
Comparative Limitations:
While these analogs highlight structural diversity, the provided evidence lacks experimental data (e.g., binding affinities, solubility) for direct comparison. Computational tools like AutoDock Vina (for docking studies) and Multiwfn (for electronic structure analysis) could theoretically model such differences .
Biological Activity
The compound 3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrazole ring substituted with a 4-chlorophenyl group and a propanoic acid moiety. The presence of the chlorophenyl group is significant as halogen substituents often enhance biological activity.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit notable antimicrobial activity. Various studies have demonstrated that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study assessing the antibacterial properties of related pyrazole derivatives, compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating infections caused by these pathogens.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. This mechanism underlines the therapeutic potential of this compound in inflammatory diseases.
Analgesic Activity
Pyrazole derivatives are often investigated for analgesic properties. The compound's ability to modulate pain pathways could be beneficial in developing new analgesics.
Research Findings
Studies have indicated that similar compounds can reduce pain responses in animal models, suggesting that this compound may exhibit comparable effects .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | MIC: 0.0039 - 0.025 mg/mL | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Reduction in pain response |
Comparative Analysis with Related Compounds
| Compound Name | Antibacterial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
